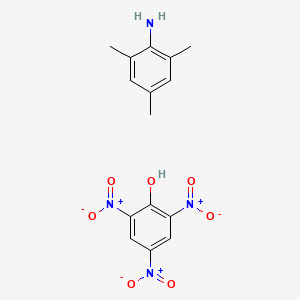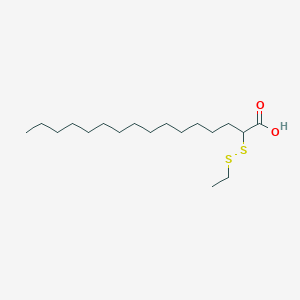
2-(Ethyldisulfanyl)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyldisulfanyl)hexadecanoic acid is a compound characterized by the presence of a disulfide bond and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyldisulfanyl)hexadecanoic acid typically involves the reaction of hexadecanoic acid with ethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyldisulfanyl)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethyldisulfanyl)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes through its disulfide bond.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Ethyldisulfanyl)hexadecanoic acid involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. This modulation can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid: Lacks the disulfide bond, making it less reactive in redox reactions.
Ethyl disulfide: Contains the disulfide bond but lacks the long aliphatic chain, limiting its applications.
Dithiothreitol (DTT): A reducing agent with a different structure but similar redox properties.
Uniqueness
2-(Ethyldisulfanyl)hexadecanoic acid is unique due to the combination of its long aliphatic chain and disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93404-49-0 |
|---|---|
Formule moléculaire |
C18H36O2S2 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
2-(ethyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C18H36O2S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)22-21-4-2/h17H,3-16H2,1-2H3,(H,19,20) |
Clé InChI |
UMWYZOPACBSOCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)SSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


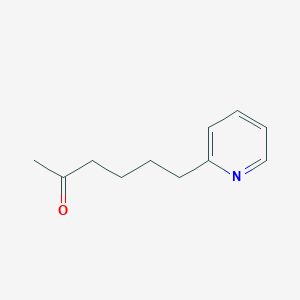
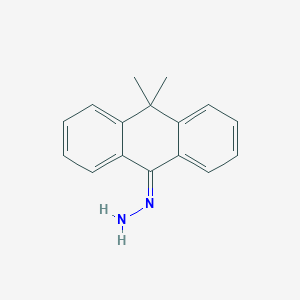

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)


![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
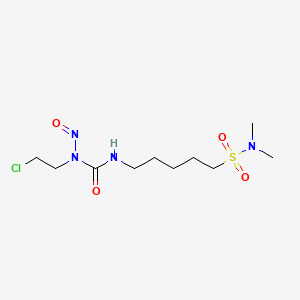
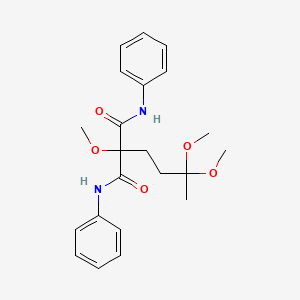
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
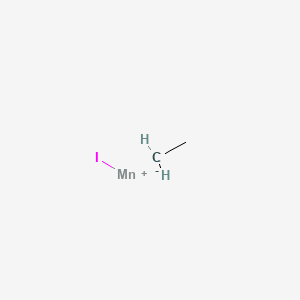
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
